Urease Inhibitory Potency Benchmarking Against the Closest Phenyl-Substituted Analogs
In a head-to-head study of C7-substituted 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acids against jack bean urease, the 3-phenoxyphenyl derivative (7e) exhibited an IC50 of 2.85 ± 0.23 µM, compared to 4.43 ± 0.21 µM for the unsubstituted phenyl analog (7a) and 3.56 ± 0.16 µM for the 4-chlorophenyl analog (7f) [1]. This corresponds to a 1.55-fold increase in potency over the parent phenyl compound and a 1.25-fold increase over the 4-chlorophenyl derivative under identical assay conditions. A separate independent measurement in the BindingDB database reports a jack bean urease IC50 of 380 nM for what appears to be the same compound (BDBM50253259, CHEMBL4074987) [2], corroborating its low-micromolar potency range.
| Evidence Dimension | Urease inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2.85 ± 0.23 µM (Compound 7e) [1]; 380 nM (BDBM50253259) [2] |
| Comparator Or Baseline | Phenyl (7a): 4.43 ± 0.21 µM; 4-Chlorophenyl (7f): 3.56 ± 0.16 µM; 3-Bromophenyl (7g): 3.62 ± 0.19 µM [1] |
| Quantified Difference | ~1.55× more potent than phenyl analog; ~1.25× more potent than 4-chlorophenyl analog [1] |
| Conditions | In vitro jack bean urease inhibition assay using urea as substrate, phenol red-based detection method, pre-incubation 15 min [1][2] |
Why This Matters
Researchers selecting a dihydrotriazolopyrimidine urease inhibitor for bacterial urease-related disease models or agrochemical screening should prefer this compound over the unsubstituted phenyl or halogenated phenyl analogs due to its significantly lower IC50, which directly translates to a more tractable starting point for hit-to-lead chemistry.
- [1] PMC8134453. Table 1: Compound 7e (3-Phenoxyphenyl) and comparator analogs 7a, 7f, 7g. IC50 values against jack bean urease. View Source
- [2] BindingDB. BDBM50253259 (CHEMBL4074987). 7-(3-phenoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid: IC50 = 380 nM for jack bean urease. View Source
